molecular formula C22H21FN4O2S B2495366 N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251594-59-8

N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2495366
CAS No.: 1251594-59-8
M. Wt: 424.49
InChI Key: PHDHGBSCEDVPFZ-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of a triazolopyridine core, which is a fused heterocyclic system containing both triazole and pyridine rings. The compound also features a sulfonamide group, which is known for its significant biological activity.

Preparation Methods

The synthesis of N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, including the formation of the triazolopyridine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions to form the triazolopyridine ring system. The sulfonamide group is then introduced through sulfonation reactions. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be compared with other similar compounds, such as:

    Triazolopyridine derivatives: These compounds share the triazolopyridine core and may have similar biological activities.

    Sulfonamide derivatives: Compounds containing the sulfonamide group are known for their biological activity and can be compared based on their therapeutic potential. The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-16(2)17-9-11-19(12-10-17)27(14-18-6-3-4-7-20(18)23)30(28,29)21-8-5-13-26-15-24-25-22(21)26/h3-13,15-16H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDHGBSCEDVPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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